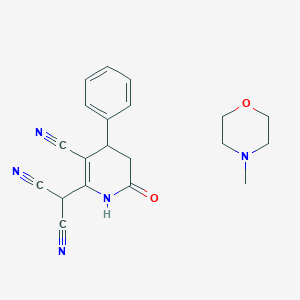

2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.421. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of the compound with its targets could lead to changes in the biological activities of the targets, thereby exerting its effects.

Biochemical Pathways

These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Based on the biological activities associated with similar compounds, the effects could include reduced inflammation, inhibited viral replication, suppressed cancer cell growth, blocked hiv infection, decreased oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity .

Biologische Aktivität

The compound 2-(5-Cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile; 4-methylmorpholine is a pyridinic derivative with significant biological activity. Its molecular formula is C20H21N5O2 and it has a molecular weight of approximately 363.421 g/mol. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

Structure and Properties

The structural formula of the compound can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C20H21N5O2 |

| Molecular Weight | 363.421 g/mol |

| Purity | Typically ≥95% |

The biological activity of this compound primarily involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) , which plays a crucial role in DNA synthesis by catalyzing the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR disrupts nucleotide synthesis, leading to impaired cell proliferation, particularly in cancer cells .

Therapeutic Potential

Recent studies have highlighted the compound's potential in treating various conditions:

- Antitumor Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines by inhibiting DHFR, thereby limiting DNA replication and cell division .

- Antimicrobial Properties : Preliminary findings suggest that derivatives of this compound may also possess antimicrobial activity, potentially through similar mechanisms affecting bacterial DNA synthesis .

- Inflammatory Conditions : The compound has shown promise in reducing inflammation, possibly through modulation of inflammatory pathways that involve kinases and other signaling molecules .

Study 1: Antitumor Efficacy

In a study published in Cancer Research, the compound was tested against several tumor cell lines, including breast and lung cancer cells. Results indicated that the compound effectively reduced cell viability by over 70% at concentrations above 10 µM. The mechanism was attributed to its action on DHFR and subsequent effects on folate metabolism .

Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of similar pyridinic compounds demonstrated that derivatives showed effective inhibition against Pseudomonas aeruginosa. The binding affinity for bacterial targets was assessed through molecular docking studies, revealing promising interactions with a binding energy range of -5.8 to -8.2 kcal/mol .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

This compound serves as a versatile intermediate in organic synthesis. It is particularly useful in the synthesis of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.

Key Synthesis Applications:

- Heterocyclic Compounds: It can be utilized to synthesize pyridine derivatives, which are critical in drug development .

- Building Blocks: The compound acts as a building block for synthesizing more complex molecules, including quinazolinones and benzothiazoles .

Research has demonstrated that this compound exhibits significant biological activity, making it a candidate for further investigation in medicinal chemistry.

Biological Applications:

- Antiviral Activity: Studies have shown that derivatives of this compound possess antiviral properties, which could be beneficial in developing new antiviral drugs .

- Anticancer Potential: The compound's structural features suggest potential anticancer activity, warranting further exploration in cancer research .

Pharmaceutical Development

In the pharmaceutical industry, this compound is being studied for its potential therapeutic applications.

Pharmaceutical Applications:

- Drug Formulation: The compound's unique chemical structure allows it to be incorporated into drug formulations aimed at treating various diseases, including cancer and viral infections .

- Targeted Therapy: Its derivatives are being evaluated for targeted therapy approaches due to their ability to interact with specific biological targets .

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives in various applications:

Eigenschaften

IUPAC Name |

2-(5-cyano-2-oxo-4-phenyl-3,4-dihydro-1H-pyridin-6-yl)propanedinitrile;4-methylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O.C5H11NO/c16-7-11(8-17)15-13(9-18)12(6-14(20)19-15)10-4-2-1-3-5-10;1-6-2-4-7-5-3-6/h1-5,11-12H,6H2,(H,19,20);2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBSEDYXFSPZLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC1.C1C(C(=C(NC1=O)C(C#N)C#N)C#N)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.